The Discovery and Synthesis of STING Agonist-11: A Technical Guide for Drug Development Professionals
The Discovery and Synthesis of STING Agonist-11: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on a Novel Immunotherapeutic Agent
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the discovery and synthesis of a novel non-cyclic dinucleotide STING agonist, referred to as STING Agonist-11, which is chemically identified as 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals actively working in the field of immuno-oncology.
Introduction to STING Agonist-11
STING Agonist-11 is a small molecule activator of the STING pathway. Its chemical structure, featuring a pyrazolo[1,5-a]pyrimidine core, distinguishes it from the endogenous cyclic dinucleotide (CDN) ligands of STING. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] The development of non-CDN STING agonists like STING Agonist-11 is driven by the need for systemically bioavailable drugs with improved pharmacokinetic properties compared to natural CDNs.
Chemical Structure:
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IUPAC Name: 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid
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Molecular Formula: C₁₇H₁₂N₄O₄
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Molecular Weight: 336.31 g/mol
Mechanism of Action and Signaling Pathway
Upon entering the cell, STING Agonist-11 directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade of events initiates a powerful innate immune response that can lead to the activation of dendritic cells, priming of tumor-specific T cells, and ultimately, tumor regression.
Caption: STING Signaling Pathway Activation by STING Agonist-11.
Synthesis of STING Agonist-11
While the specific, proprietary synthesis of STING Agonist-11 is not publicly disclosed, a plausible and representative synthetic route can be devised based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1][2] The general strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the benzofuran moiety.
General Synthetic Approach
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. For the synthesis of a pyrazolo[1,5-a]pyrimidine-3-carboxamide, a common precursor is a 3-aminopyrazole-4-carboxylate, which can be reacted with a β-ketoester or a similar reagent.
Caption: Representative workflow for the synthesis of STING Agonist-11.
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine core structure, which is a key intermediate for STING Agonist-11.
Materials:
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Methyl 3-amino-1H-pyrazole-4-carboxylate
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Ethyl acetoacetate
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Glacial acetic acid
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Ethanol
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Ice-cold water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equivalent) in glacial acetic acid.
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Add ethyl acetoacetate (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled mixture into ice-cold water while stirring.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to obtain the methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Note: This is a representative protocol. The synthesis of the specific side chains and their attachment to the core would require additional, specific synthetic steps.
Biological Evaluation and Quantitative Data
The biological activity of STING agonists is typically characterized through a series of in vitro and in vivo assays. While specific data for STING Agonist-11 is not extensively published, the following tables summarize representative quantitative data for potent non-CDN STING agonists.
Table 1: In Vitro Activity of Representative Non-CDN STING Agonists
| Compound | STING Binding (EC₅₀, µM) | IFN-β Induction (EC₅₀, µM) | Cell Line |
| Compound A | 0.5 | 1.2 | THP-1 |
| Compound B | 0.2 | 0.8 | HEK293T (STING transfected) |
| Compound C | 1.1 | 2.5 | Primary Human PBMCs |
Data are representative and compiled from various sources on non-CDN STING agonists.
Table 2: In Vivo Anti-Tumor Efficacy of a Representative Non-CDN STING Agonist
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Animal Model |
| Vehicle | 0 | 0 | Syngeneic Mouse Model |
| STING Agonist (i.v.) | 75 | 40 | Syngeneic Mouse Model |
| Anti-PD-1 | 30 | 10 | Syngeneic Mouse Model |
| STING Agonist + Anti-PD-1 | 95 | 80 | Syngeneic Mouse Model |
Data are representative and compiled from various sources on non-CDN STING agonists.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel STING agonists. The following are representative protocols for key experiments.
STING Binding Assay (Homogeneous Time-Resolved FRET - HTRF)
Objective: To determine the binding affinity of the test compound to the STING protein.
Materials:
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Recombinant human STING protein (tagged with terbium cryptate)
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Biotinylated cGAMP (as a tracer)
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Streptavidin-d2
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Assay buffer (e.g., PBS with 0.1% BSA)
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Test compound (STING Agonist-11)
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384-well low-volume microplates
Procedure:
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Prepare serial dilutions of the test compound in the assay buffer.
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In a 384-well plate, add the test compound, followed by the terbium-labeled STING protein.
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Incubate for 30 minutes at room temperature.
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Add a mixture of biotinylated cGAMP and streptavidin-d2.
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Incubate for 60 minutes at room temperature in the dark.
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Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
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Calculate the HTRF ratio and plot the data against the compound concentration to determine the EC₅₀ value.
IFN-β Reporter Gene Assay
Objective: To measure the ability of the test compound to induce STING-dependent IFN-β production.
Materials:
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HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Test compound (STING Agonist-11).
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Luciferase assay reagent.
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96-well cell culture plates.
Procedure:
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Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of the test compound.
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Incubate for 18-24 hours at 37°C in a CO₂ incubator.
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Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Normalize the data to untreated controls and plot the results to determine the EC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
